3-bromo-N'-cyclopentylidenebenzohydrazide
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Overview
Description
3-Bromo-N’-cyclopentylidenebenzohydrazide is an organic compound with the molecular formula C12H13BrN2O. It is a derivative of benzohydrazide, featuring a bromine atom at the third position of the benzene ring and a cyclopentylidene group attached to the hydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-cyclopentylidenebenzohydrazide typically involves the reaction of 3-bromobenzoic acid hydrazide with cyclopentanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for 3-bromo-N’-cyclopentylidenebenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N’-cyclopentylidenebenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduced forms, such as primary or secondary amines.
Substitution: Substituted benzohydrazides with various functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-N’-cyclopentylidenebenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-bromo-N’-cyclopentylidenebenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-N’-cyclopentylidenebenzohydrazide can be compared with other similar compounds, such as:
3-Bromo-N’-cyclohexylidenebenzohydrazide: Similar structure but with a cyclohexylidene group instead of a cyclopentylidene group.
3-Bromo-N’-cyclopropylidenebenzohydrazide: Similar structure but with a cyclopropylidene group instead of a cyclopentylidene group.
3-Bromo-N’-cyclobutylidenebenzohydrazide: Similar structure but with a cyclobutylidene group instead of a cyclopentylidene group.
Uniqueness
The uniqueness of 3-bromo-N’-cyclopentylidenebenzohydrazide lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-N-(cyclopentylideneamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-10-5-3-4-9(8-10)12(16)15-14-11-6-1-2-7-11/h3-5,8H,1-2,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKADILAHISCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=CC=C2)Br)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643832 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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